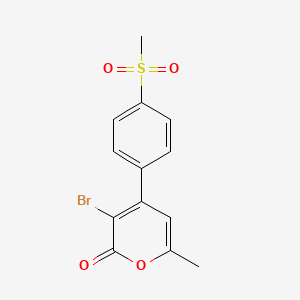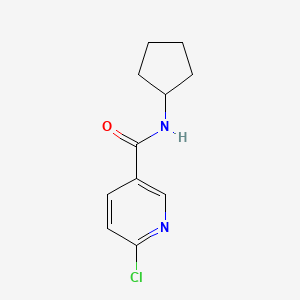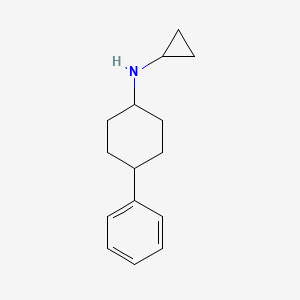![molecular formula C10H16BrNO B13866276 [4-(Trimethylammonium)benzyl] Alcohol Bromide](/img/structure/B13866276.png)
[4-(Trimethylammonium)benzyl] Alcohol Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Trimethylammonium)benzyl] Alcohol Bromide: is a quaternary ammonium compound with the molecular formula C10H16BrNO and a molecular weight of 246.14 g/mol . It is a white solid that is soluble in solvents such as DMSO, ethanol, methanol, and water . This compound is primarily used in organic synthesis and proteomics research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Trimethylammonium)benzyl] Alcohol Bromide typically involves the quaternization of [4-(Trimethylammonium)benzyl] Alcohol with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions:
Oxidation: [4-(Trimethylammonium)benzyl] Alcohol Bromide can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl alcohol derivatives.
科学的研究の応用
Chemistry:
Biology:
Medicine:
- Potential applications in drug development and delivery systems due to its quaternary ammonium structure .
Industry:
作用機序
The mechanism of action of [4-(Trimethylammonium)benzyl] Alcohol Bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function . This interaction can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Benzyltrimethylammonium Chloride: Similar structure but with a chloride ion instead of bromide.
[4-(Dimethylamino)benzyl] Alcohol: Similar benzyl alcohol derivative with a dimethylamino group instead of a trimethylammonium group.
Uniqueness:
- The presence of the bromide ion in [4-(Trimethylammonium)benzyl] Alcohol Bromide provides unique reactivity and solubility properties compared to its chloride counterpart .
- The trimethylammonium group offers distinct interactions with biomolecules, making it valuable in specific research applications .
特性
分子式 |
C10H16BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC名 |
[4-(hydroxymethyl)phenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C10H16NO.BrH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
URHHJJKDJHJRAO-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC=C(C=C1)CO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)

![2,2-dimethoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]ethanamine](/img/structure/B13866212.png)


![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-2,3-dihydroindol-5-amine](/img/structure/B13866241.png)
![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)




